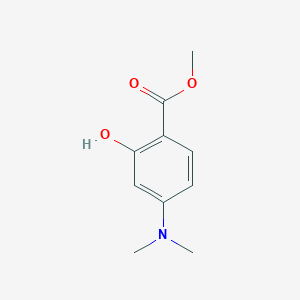

4-(二甲氨基)-2-羟基苯甲酸甲酯

描述

Methyl 4-(dimethylamino)benzoate is a derivative of benzoic acid . It’s a white solid and is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Knoevenagel condensation reaction followed by metathesization .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like single crystal X-ray diffraction (SXRD) and NMR analysis .Chemical Reactions Analysis

The thermal cis−trans isomerization of similar compounds like methyl orange in acidic aqueous solutions has been investigated . Also, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using techniques like FT-IR, FT-Raman, and UV-DRS spectroscopy .科学研究应用

- Application : This compound is used in the synthesis of isoxazolone-type heterocycles .

- Method : The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides . The results of the application of the catalysts Ag–Al 2 O 3, Ag–MgO and Ag–CeO 2 in the synthesis of the 4- (4- (dimethylamino)benzylidene)-3-methylisoxazol-5 (4H)-one using an aldehyde as the starting molecule .

- Results : All the catalysts had interested yields up to 60%. However, the Ag–CeO 2 catalyst showed a yield that goes to 94% .

- Application : The growth of 4- N, N -dimethylamino-4- N -methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), synchrotron radiation, Hirshfeld analysis, refraction and absorption in terahertz range, and THz wave generation are reported .

- Method : The internal defects of DSTMS crystal are mainly dislocations by synchrotron radiation . The absorption index and refractive index of THz source in the frequency range of 1 to 4 THz are studied by the difference frequency method .

- Results : The highest terahertz conversion efficiency is 1.71×10 –5 .

Synthesis of Isoxazolone-Type Heterocycles

Growth of DSTMS Crystal and THz Wave Generation

- Application : This compound is used to synthesize 3,5-disubstituted 2,6-dicyanoaniline .

- Method : The synthesis involves the reaction of malononitrile, aldehydes, and β-nitroolefins .

- Results : The reaction results in the formation of 3,5-disubstituted 2,6-dicyanoaniline .

- Application : This compound is used for the acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions to synthesize corresponding esters .

- Method : The acylation of alcohols is carried out under auxiliary base- and solvent-free conditions .

- Results : The reaction results in the formation of corresponding esters .

- Application : This compound is used as a chromogenic reagent for the determination of benzodiazepines and flavanols .

- Method : The determination involves the use of this compound as a chromogenic reagent .

- Results : The reaction results in a color change that can be used to determine the presence of benzodiazepines and flavanols .

Synthesis of 3,5-disubstituted 2,6-dicyanoaniline

Acylation of Alcohols

Determination of Benzodiazepines and Flavanols

- Application : This compound is used in the synthesis of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, the main component of the green solvent, PolarClean .

- Method : Two different one-step syntheses of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate have been developed via Michael additions using a retrosynthetic approach .

- Results : The more advanced, solvent-free synthetic route was optimized in terms of reagent excess and base catalyst selection .

- Application : This compound is used in the growth of high-quality organic 4-dimethylamino-N-methyl-4-stilbazolium tosylate (DAST) crystals for THz wave generation .

- Method : The growth method greatly improved crystallinity. The difference frequency mixing, based on the KTiOPO4 (KTP)-optical parametric oscillator (OPO), generated a coherent, tunable, THz wave in the range of 2 to 30THz using DAST crystals .

- Results : These superior DAST crystals also extended the THz generation time. A constant THz energy output was achieved for over 10 h, whereas conventional DAST crystals had reduced the THz wave output in less than 1 hour .

Synthesis of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate

Growth of DAST Crystals for THz Wave Generation

安全和危害

未来方向

属性

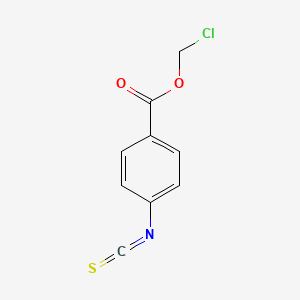

IUPAC Name |

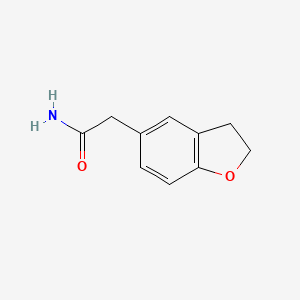

methyl 4-(dimethylamino)-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(2)7-4-5-8(9(12)6-7)10(13)14-3/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFNNYRLZPAKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610198 | |

| Record name | Methyl 4-(dimethylamino)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(dimethylamino)-2-hydroxybenzoate | |

CAS RN |

27559-59-7 | |

| Record name | Methyl 4-(dimethylamino)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1321112.png)

![(2R)-2-([[(4-Chlorophenyl)amino]carbonyl]amino)propanoic acid](/img/structure/B1321117.png)

![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)